3-Phenyltoxoflavin
CAS No.: 32502-63-9
Cat. No.: VC7967530
Molecular Formula: C13H11N5O2
Molecular Weight: 269.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32502-63-9 |
|---|---|
| Molecular Formula | C13H11N5O2 |
| Molecular Weight | 269.26 g/mol |
| IUPAC Name | 1,6-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
| Standard InChI | InChI=1S/C13H11N5O2/c1-17-12(19)9-11(15-13(17)20)18(2)16-10(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
| Standard InChI Key | SFOMBJIIZPCRJH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a pyrimido[5,4-e][1, triazine system, a bicyclic framework merging pyrimidine and triazine rings. Key structural features include:
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Methyl groups at N¹ and N⁶ positions, enhancing lipophilicity and metabolic stability .
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Phenyl group at C³, contributing to π-π stacking interactions and steric effects .
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Dione functionalities at C⁵ and C⁷, enabling hydrogen bonding and redox activity .
The molecular formula is C₁₃H₁₁N₅O₂, with a molecular weight of 285.27 g/mol . The SMILES notation (O=C1N=C2C(=NC(=NN2C)C3=CC=CC=C3)C(=O)N1C) and InChI key (SFOMBJIIZPCRJH-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Synonyms and Registry Data
Common synonyms include:
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3-Phenyltoxoflavin
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1,6-Dimethyl-3-phenylpyrimido[5,4-e] triazine-5,7(1H,6H)-dione
Its CAS registry number is 32502-63-9, critical for database searches and patent filings .
Synthesis and Methodological Advances
Key Synthetic Routes
The synthesis leverages hydrazone intermediates and reductive cyclization strategies. A representative pathway involves:
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Hydrazone Formation: Condensation of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones .
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Nitrosation: Treatment with nitrous acid (HNO₂) to introduce nitroso groups .
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Reductive Cyclization: Intramolecular ring closure under reducing conditions to yield the pyrimidotriazinedione core .
Source details an alternative route using methylhydrazine as a surrogate for hydrazine, enabling regioselective alkylation at N⁸ to produce isomers with varied pharmacological profiles .
Optimization and Scalability
Lead optimization efforts focus on improving CC₅₀/EC₅₀ ratios (a measure of cytotoxicity vs. efficacy) and drug metabolism/pharmacokinetic (DMPK) properties. For example, derivative 1f achieved a CC₅₀/EC₅₀ ratio of 92, alongside enhanced metabolic stability in rat microsomes . These advances highlight the scaffold’s adaptability for medicinal chemistry .
Physicochemical Properties
Experimental and predicted properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.415 g/cm³ | |
| Boiling Point | 581°C (760 mmHg) | |
| Flash Point | 305.2°C | |
| Aqueous Solubility | Medium to high | |
| LogP (Partition Coefficient) | ~1.2 (predicted) |
The compound’s moderate aqueous solubility and high thermal stability suggest suitability for oral formulations, though further pharmacokinetic studies are needed .
Pharmacological Evaluations
Cytoprotective Activity
Derivatives of this scaffold exhibit potent cytoprotective effects against rotenone-induced toxicity in neuronal models, with EC₅₀ values in the low micromolar range . The mechanism may involve mitochondrial protection or reactive oxygen species (ROS) scavenging, though target identification remains incomplete .
Toxicity Profile
The CC₅₀/EC₅₀ ratio of 92 for derivative 1f indicates a wide therapeutic window, though in vivo toxicity data for the parent compound are lacking .
Applications and Future Directions
Medicinal Chemistry
The scaffold’s tunable substitution patterns (N¹, C³, N⁶, N⁸) make it a versatile platform for:
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Neuroprotective agents: Optimizing derivatives for blood-brain barrier penetration .
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Antimicrobials: Exploring activity against resistant pathogens via novel mechanisms .
Material Science
High thermal stability and aromaticity suggest potential as:
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